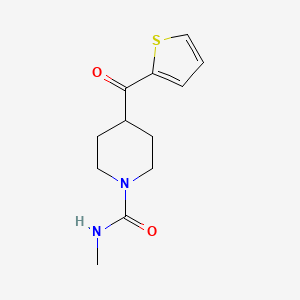![molecular formula C14H15ClN2O2S B7630255 4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is commonly referred to as CBDM, and it has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
CBDM is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). It binds to the CB2 receptor with high affinity and activates downstream signaling pathways. The activation of the CB2 receptor has been found to have various physiological effects such as immune modulation, pain relief, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CBDM has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CBDM has also been found to have analgesic effects by reducing pain sensitivity. Additionally, CBDM has been found to have anti-tumor effects by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBDM has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which makes it an ideal tool compound for studying the function of the CB2 receptor. CBDM is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, CBDM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in some experimental conditions. Additionally, CBDM has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
CBDM has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain. Further research is needed to fully understand the mechanisms of action of CBDM and to determine its potential therapeutic applications. Additionally, CBDM could be used as a tool compound to study the function of the CB2 receptor in various physiological processes. Overall, CBDM has a wide range of potential future directions for research, and it is an important compound in scientific research.
Métodos De Síntesis
The synthesis of CBDM is a complex process that involves several steps. The first step involves the preparation of 7-chloro-1-benzothiophene-3-carboxylic acid, which is then converted into 7-chloro-1-benzothiophen-3-ylmethylamine. The resulting compound is then reacted with morpholine-2-carboxylic acid to produce CBDM. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CBDM is widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. CBDM is commonly used as a tool compound to study the function of cannabinoid receptors in the brain. It has also been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain.
Propiedades
IUPAC Name |
4-[(7-chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-10-9(8-20-13(10)11)6-17-4-5-19-12(7-17)14(16)18/h1-3,8,12H,4-7H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUNMQIKQATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC3=C2C=CC=C3Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine](/img/structure/B7630219.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)

![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)

![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
